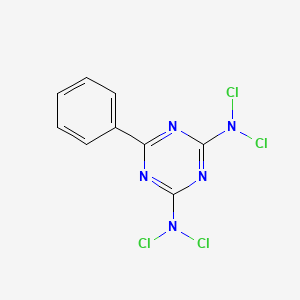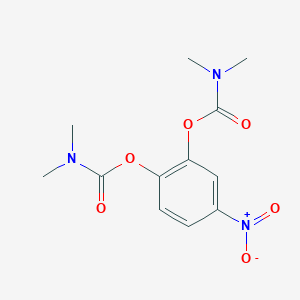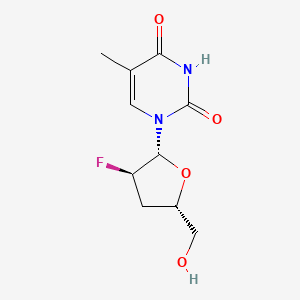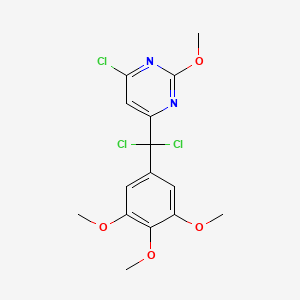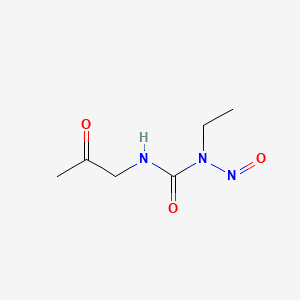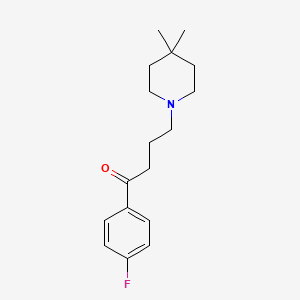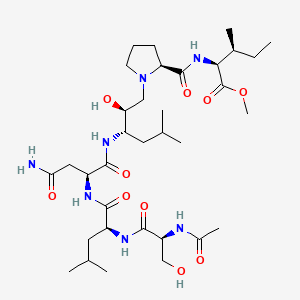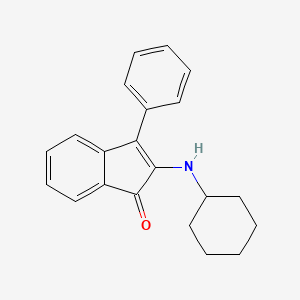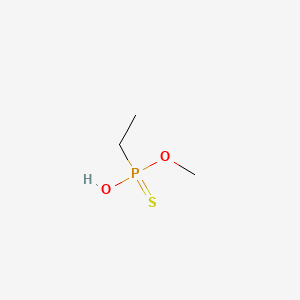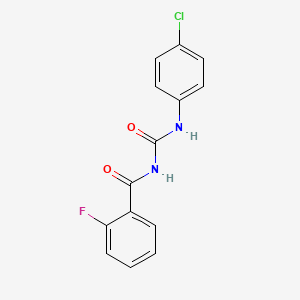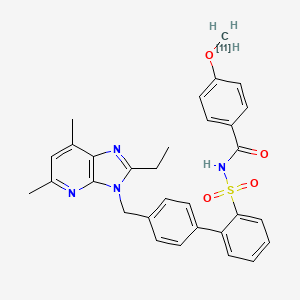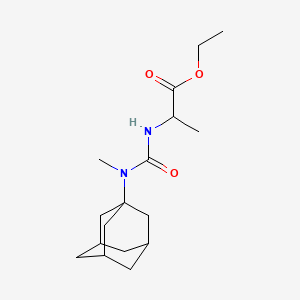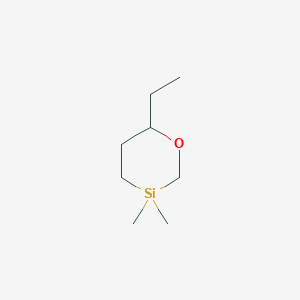
6-Ethyl-3,3-dimethyl-1,3-oxasilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-3,3-dimethyl-1,3-oxasilinane is an organosilicon compound with the molecular formula C8H18OSi It is characterized by a six-membered ring structure containing silicon and oxygen atoms, along with ethyl and dimethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-3,3-dimethyl-1,3-oxasilinane typically involves the reaction of appropriate silicon-containing precursors with organic reagents under controlled conditions. One common method involves the hydrosilylation of alkenes with silanes in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-3,3-dimethyl-1,3-oxasilinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it to silanes or other reduced silicon-containing compounds.
Substitution: Substitution reactions can replace the ethyl or dimethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes and other reduced silicon compounds.
Substitution: Various substituted organosilicon compounds.
Scientific Research Applications
6-Ethyl-3,3-dimethyl-1,3-oxasilinane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Ethyl-3,3-dimethyl-1,3-oxasilinane involves its interaction with molecular targets through its silicon-oxygen bond. The compound can participate in various chemical reactions, leading to the formation of new compounds with desired properties. The pathways involved may include catalytic processes and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1,3-oxasilinane: Lacks the ethyl substituent, resulting in different chemical properties.
6-Methyl-3,3-dimethyl-1,3-oxasilinane: Contains a methyl group instead of an ethyl group, affecting its reactivity.
6-Propyl-3,3-dimethyl-1,3-oxasilinane: Has a propyl group, leading to variations in its chemical behavior.
Uniqueness
6-Ethyl-3,3-dimethyl-1,3-oxasilinane is unique due to its specific substituents, which confer distinct chemical properties and reactivity compared to its analogs
Properties
CAS No. |
18388-20-0 |
|---|---|
Molecular Formula |
C8H18OSi |
Molecular Weight |
158.31 g/mol |
IUPAC Name |
6-ethyl-3,3-dimethyl-1,3-oxasilinane |
InChI |
InChI=1S/C8H18OSi/c1-4-8-5-6-10(2,3)7-9-8/h8H,4-7H2,1-3H3 |
InChI Key |
BHXJZPLIVMXVRK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC[Si](CO1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


